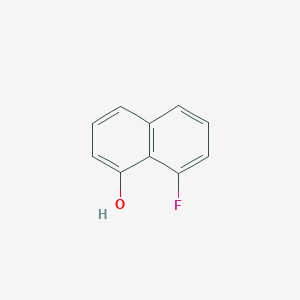
1-Fluoro-8-hydroxynaphthalene
Vue d'ensemble
Description
1-Fluoro-8-hydroxynaphthalene is a chemical compound with the molecular formula C10H7FO . It has a molecular weight of 162.16 g/mol . This compound is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities was developed and validated for the determination of 1-fluoronaphthalene and its process-related impurities . The method was found to have linearity in the concentration of 0.075–5.000 μg/mL, 0.150–5.000 μg/mL, 0.3125–5.000 μg/mL and 0.3125–5.000 μg/mL for 1-aminonaphthalene, 1-nitronaphthalene, naphthalene and 2-fluoronaphthalene, respectively, with correlation coefficients of 0.9998, 0.9998, 0.9997 and 0.9997, respectively .Molecular Structure Analysis
The molecular structure of 1-Fluoro-8-hydroxynaphthalene is represented by the formula C10H7FO .Chemical Reactions Analysis
A study on a High Performance 2-Hydroxynaphthalene Acylhydrazone Fluorescent Chemosensor for Detection of Al3+ Ions Through ESIPT and PET Signalling Mechanism showed that the hydroxyl group of NANH forms an intra-molecular hydrogen bond with the adjacent imine nitrogen .Applications De Recherche Scientifique
Fluorescent Molecules in Biological, Chemical, and Medical Fields
1,8-Napthalimides (NIs) have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs show high stability and various fluorescence properties under different conditions . In this project, four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties have been investigated in various media . These derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features, long emission wavelength, high solubility, and high stability in different pH media, will allow these derivatives to be used as excellent labeling reagents in the biological system .
Hydrochromic Fluorescent Materials
1,8-naphthalimide integrated fluorophore-receptor systems undergo reversible fluorescence hydrochromism in the solid state in response to changes in atmospheric relative humidity . The systems are comprised of a 1,8-naphthalimide fluorophore coupled to an amphiphilic pyridinium acceptor and its bromide counterion, which serves as a water-sensitive receptor capable of engaging the emissive unit by way of excited state charge transfer . These materials experience a blue-to-green 27 nm bathochromic shift in their emission upon 3.8 weight% water uptake .
Fluorescent Chemosensors
1,8-Naphthalimide and its derivatives have been widely used in analytical chemistry, materials chemistry, and biochemistry fields because of their excellent characteristic photostability, good structural flexibility, high fluorescence quantum yield, and large Stokes shift . They have been used in ion detection, molecular recognition, material applications, and bioimaging . The development of more powerful fluorescent chemosensors for broad and exciting applications is expected in the future .
Fluorescent Probe for Sequential Recognition
1,8-Naphthalimide derivatives have been used as a fluorescent probe for sequential recognition of Cu 2+ and H 2 PO 4− . This application involves the synthesis of the probe and its use in detecting these ions .
Red Emission Fluorescent Molecules
1,8-Napthalimides (NIs) have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs show high stability and various fluorescence properties under different conditions . However, NIs typically display a fluorescence emission wavelength in the range of 350 – 550 nm which can be notably interfered with by autofluorescence in living cells, significantly limiting their bio-applications . Moreover, low solubility in aqueous media is another major limitation for NIs . In this project, four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties have been investigated in various media . All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features, long emission wavelength, high solubility, and high stability in difference pH media, will allow these derivatives to be used as excellent labeling reagents in the biological system .
Fluorescent Probe for Sequential Recognition
A naphthalimide Schiff base fluorescent probe was designed and synthesized from 4-bromo-1,8-naphthalic anhydride, and its structure was characterized . Fluorescence emission spectra showed that probe could realize the “turn-off” detection of Cu 2+ in acetonitrile solution, detection process with strong specificity and excellent anti-interference of other metal ions . In the fluorescence titration experiments, fluorescence intensity of the probe showed a good linear relationship with the Cu 2+ concentration (0–10 µmol/L), and the detection limit was up to 7.0×10 −8 mol/L . Meanwhile, the probe and Cu 2+ could form a 1:1 complex during the reaction process . Under the same detection conditions, complex had specific fluorescence recovery properties for H 2 PO 4− and the whole process was not only fast (6 s) but also free of interference from other anions, with a detection limit was as low as 5.7×10 −8 mol/L . In addition, the complex could be successfully applied to the detection of H 2 PO 4− in actual water samples, which with excellent application prospects .
Propriétés
IUPAC Name |
8-fluoronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUGLDZOLIXVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469461 | |
| Record name | 1-Fluoro-8-hydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-8-hydroxynaphthalene | |
CAS RN |
383155-01-9 | |
| Record name | 1-Fluoro-8-hydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
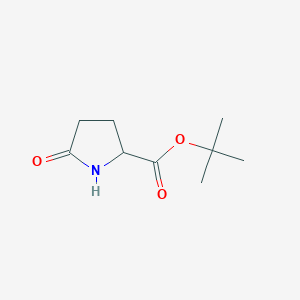
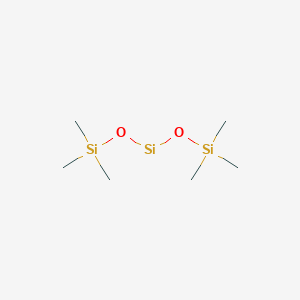
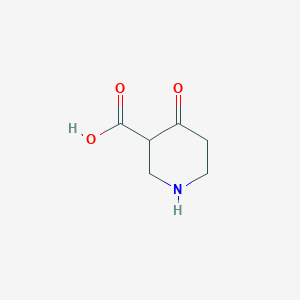
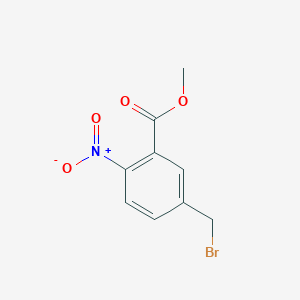
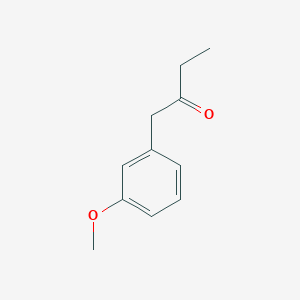
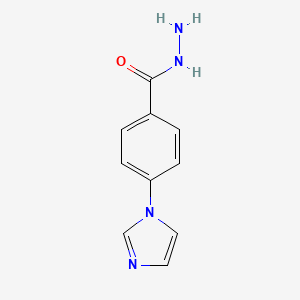
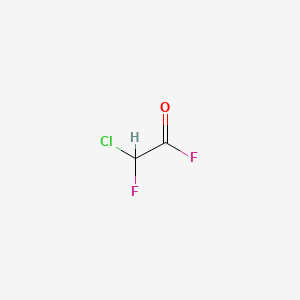
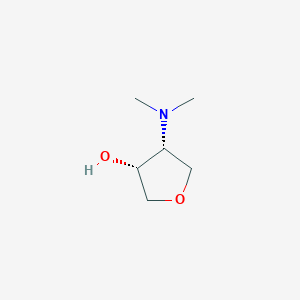
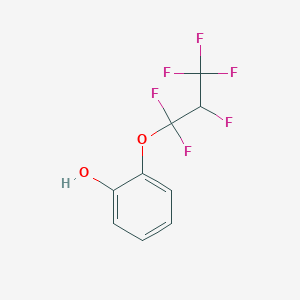
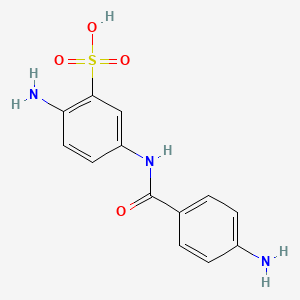
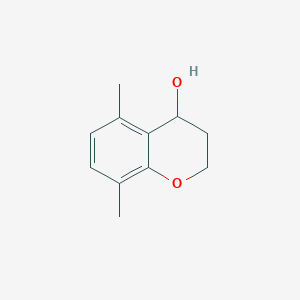
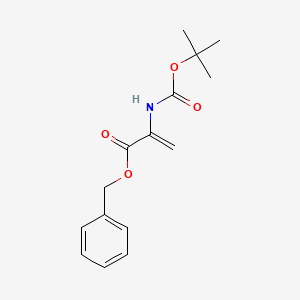
![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)